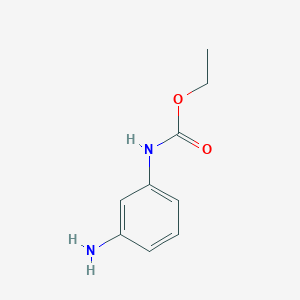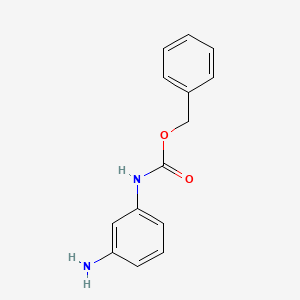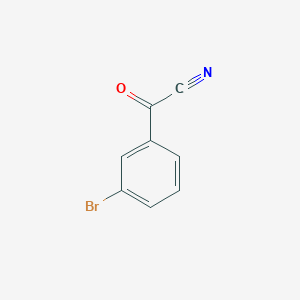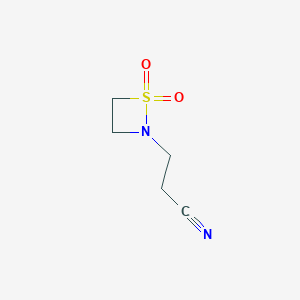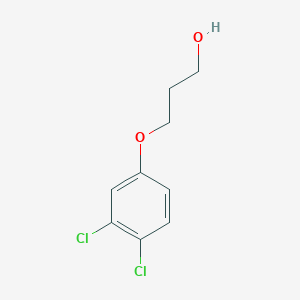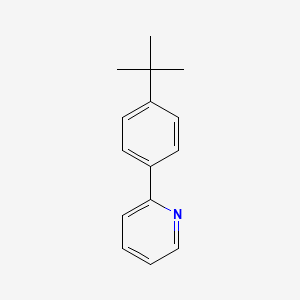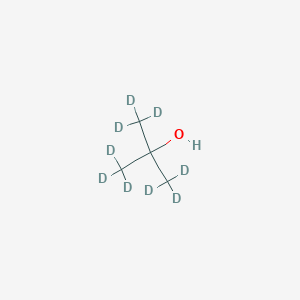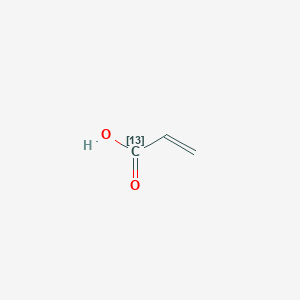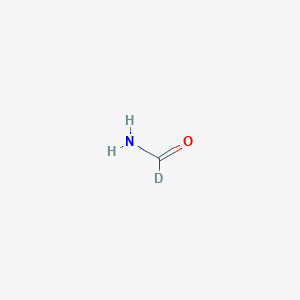
3-(N-Boc-amino)-1-propanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Boc-amino)-1-propanesulfonic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a propanesulfonic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations at other functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Boc-amino)-1-propanesulfonic acid typically involves the protection of the amino group with a Boc group followed by the introduction of the sulfonic acid moiety. One common method involves the reaction of 3-aminopropanesulfonic acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(N-Boc-amino)-1-propanesulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Amidation Reactions: The amino group can react with carboxylic acids or acid chlorides to form amides.
Reduction Reactions: The sulfonic acid group can be reduced to the corresponding sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Amidation: Carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to facilitate the formation of amide bonds.
Reduction: Sodium borohydride (NaBH4) can be used to reduce the sulfonic acid group to a sulfonate.
Major Products Formed
Free Amine: Deprotection of the Boc group yields 3-aminopropanesulfonic acid.
Amides: Reaction with carboxylic acids or acid chlorides forms various amide derivatives.
Sulfonates: Reduction of the sulfonic acid group forms sulfonate or sulfinate derivatives.
Applications De Recherche Scientifique
3-(N-Boc-amino)-1-propanesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(N-Boc-amino)-1-propanesulfonic acid primarily involves the reactivity of its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical and chemical reactions. The sulfonic acid group can engage in ionic interactions and hydrogen bonding, influencing the compound’s solubility and reactivity in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(N-Cbz-amino)-1-propanesulfonic acid: Similar to the Boc-protected compound but with a benzyl carbamate (Cbz) protecting group.
3-(N-Fmoc-amino)-1-propanesulfonic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
3-(N-Alloc-amino)-1-propanesulfonic acid: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
3-(N-Boc-amino)-1-propanesulfonic acid is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required without affecting other functional groups .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propane-1-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5S/c1-8(2,3)14-7(10)9-5-4-6-15(11,12)13/h4-6H2,1-3H3,(H,9,10)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOPCLRTJSMNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473584 |
Source


|
| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918825-10-2 |
Source


|
| Record name | 3-(N-Boc-amino)-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
